2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
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Overview
Description
2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with multiple functional groups, including a chloro-fluoro-substituted phenyl ring, a piperidinylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Chloro-Fluoro-Substituted Phenyl Amine: This can be achieved by halogenation reactions followed by amination.
Introduction of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms on the phenyl ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
- 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
The uniqueness of 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H21ClFN3O3S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-17-12-15(6-9-18(17)21)22-13-19(25)23-14-4-7-16(8-5-14)28(26,27)24-10-2-1-3-11-24/h4-9,12,22H,1-3,10-11,13H2,(H,23,25) |
InChI Key |
VXFKIHSAOLPRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CNC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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